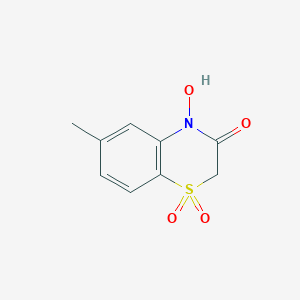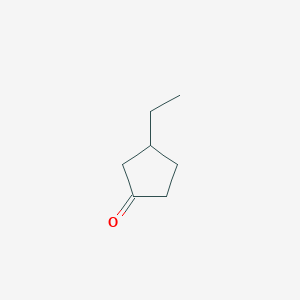
3-Ethylcyclopentanone
Overview
Description
3-Ethylcyclopentanone, also known as 3-ethyl-1-cyclopentanone, is a cyclic ketone that is commonly used in organic synthesis. It is a colorless liquid with a sweet and fruity odor, and it is soluble in water and most organic solvents. The compound is widely used in the production of fragrances, flavors, and pharmaceuticals due to its unique chemical properties.
Scientific Research Applications
Antibacterial Activity : 3-Ethylcyclopentanone derivatives exhibit antibacterial activity, with their efficacy evaluated through molecular orbital calculations. These derivatives show a close correlation with absolute electronegativity derived from the highest occupied and lowest unoccupied molecular orbitals. They may potentially serve as cyclopentanone antibiotics (Tonari & Sameshima, 2000).
Antitumor Activity : Certain cyclopentenone derivatives related to helenalin, synthesized as potential alkylating antitumor agents, show significant in vitro cytotoxicity against various cancer cells. This suggests a role for this compound derivatives in cancer treatment (Lee et al., 1978).
Anticonvulsant Properties : Unsubstituted and mono-alkyl-substituted cyclopentanones, including this compound, demonstrate anticonvulsant activity. They are effective against seizures induced by pentylenetetrazol and maximal electroshock in mice (Holland et al., 1990).
Synthesis of Heterocyclic Compounds : Cyclopentanone's reaction with malononitrile or ethyl cyanoacetate produces condensated products that can be transformed into novel pyrazole, thiophene, and pyridazine derivatives. Some of these derivatives show high inhibitory effects on cancer cell lines, indicating potential antitumor applications (Wardakhan & Samir, 2013).
Ethylene Response Inhibition : 3-Methylcyclopropene (3-MCP), a compound related to this compound, binds to the ethylene receptor in plants, blocking it for several days. This suggests applications in agriculture and plant growth regulation (Sisler et al., 1999).
Regioselective Synthesis : Regioselective approaches towards 1,2,8,9-tetraazadispiro[4.1.4.2]trideca-2,9-dien-6-ones with potential antimicrobial properties have been developed, leveraging cyclopentanone structures (Girgis et al., 2009).
Safety and Hazards
properties
IUPAC Name |
3-ethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-6-3-4-7(8)5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERALSLWOPMNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40907968 | |
| Record name | 3-Ethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40907968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10264-55-8 | |
| Record name | 3-Ethylcyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40907968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-ethylcyclopentanone relate to its potential as an antibacterial agent?
A2: Studies exploring the antibacterial activity of 3-methylcyclopentanone derivatives found a correlation between their structure and their minimum inhibitory concentration (MIC) against certain bacteria []. Specifically, the absolute electronegativity (χ) derived from HOMO/LUMO calculations of these derivatives, including this compound, showed a close relationship with their MIC values []. Additionally, parameters like ΔN and ΔE, calculated from χ and absolute hardness (η) of the derivatives and amino acids, also correlated well with MIC []. This suggests that the electronic properties and structure of this compound play a role in its antibacterial activity, potentially by influencing its interaction with bacterial targets.
Q2: How does the structure of this compound affect its photophysical properties?
A4: While not directly investigated in the provided papers, the presence of the ethyl group in this compound can influence its photophysical properties compared to unsubstituted cyclopentanone. Research on related molecules like cyclobutanone, cyclopentanone, and cyclohexanone suggests that structural variations, including alkyl substitutions, can significantly impact the rate of internal conversion processes leading to energy dissipation []. These variations likely affect the vibrational modes of the molecule, ultimately influencing its photophysical behavior. Further investigation is needed to determine the specific influence of the ethyl group in this compound on its photophysical characteristics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



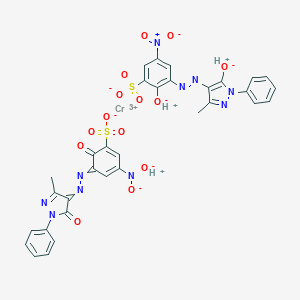
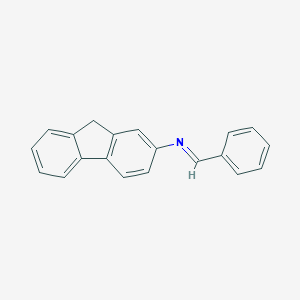
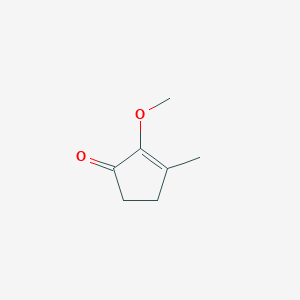

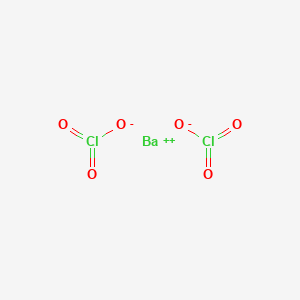
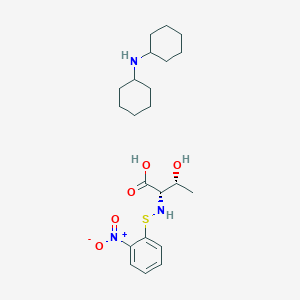
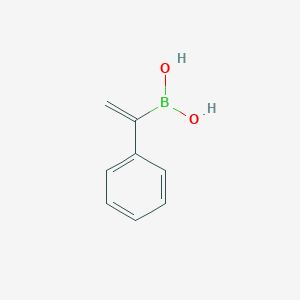
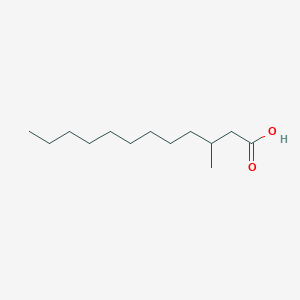
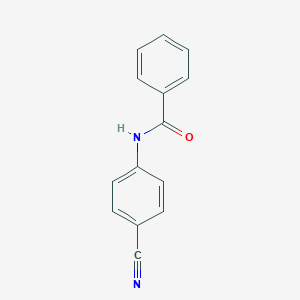


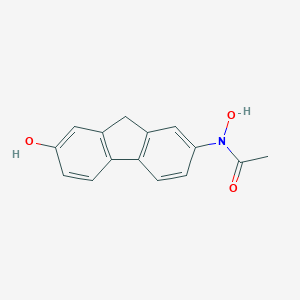
![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)
